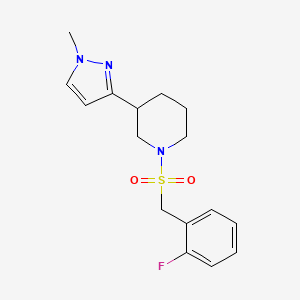

1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

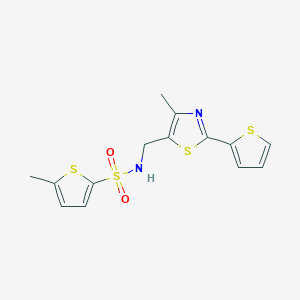

1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as FSP, is a chemical compound that has been widely studied for its potential therapeutic applications. FSP belongs to the class of compounds known as sulfonyl piperidines, which have been shown to have a range of biological activities, including anti-inflammatory and analgesic effects. In

Applications De Recherche Scientifique

Catalytic Protodeboronation

1-[(2-fluorophenyl)methanesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine: may be utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound could potentially serve as a catalyst or a structural analog in the development of new catalytic systems for this reaction.

Biological Potential of Indole Derivatives

Given that the compound contains an indole moiety, it could be explored for its biological potential. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Research into the biological activity of this compound could lead to the development of new pharmacological agents.

Organoboron Chemistry

The compound’s structure suggests potential applications in organoboron chemistry. Organoboron compounds are crucial in various chemical transformations, such as Suzuki–Miyaura coupling and conjunctive cross-couplings. The sulfonyl and piperidine groups in the compound could influence its reactivity and stability, making it a candidate for creating new boron-containing building blocks .

Radical-Polar Crossover Reactions

This compound might play a role in radical-polar crossover reactions, which are important for creating complex molecules in organic synthesis. Its unique structure could provide insights into the mechanism of these reactions or serve as a precursor for generating radicals or ions necessary for the crossover process .

Synthesis of Bioactive Molecules

The compound could be used as a starting material or intermediate in the synthesis of bioactive molecules. Its structural features, such as the fluorobenzyl and pyrazolyl groups, are often found in molecules with significant biological activity. It could be incorporated into larger molecules to enhance their pharmacological properties .

Development of New Therapeutics

Research into the compound’s interaction with biological receptors could lead to the development of new therapeutics. Its structural similarity to other bioactive compounds suggests that it could bind with high affinity to multiple receptors, providing a platform for the design of new drugs .

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing theimidazole moiety, which is similar to the pyrazole moiety in the given compound, have been found to exhibit a broad range of chemical and biological properties . They are known to interact with various biological targets, leading to diverse pharmacological activities .

Mode of Action

The presence of thepyrazole moiety suggests that it might interact with its targets in a manner similar to other pyrazole derivatives . Pyrazole derivatives are known to bind with high affinity to multiple receptors, which could potentially influence the compound’s mode of action .

Biochemical Pathways

It’s known thatorganoboron compounds , such as boronic esters, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known thatpinacol boronic esters are usually bench stable, easy to purify, and often even commercially available . These features could potentially influence the compound’s bioavailability.

Result of Action

It’s known thatimidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Given the structural similarity between imidazole and pyrazole, it’s possible that this compound might exhibit similar effects.

Action Environment

It’s known that the stability ofboronic esters can pose challenges, especially considering the removal of the boron moiety at the end of a sequence if required . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-19-10-8-16(18-19)13-6-4-9-20(11-13)23(21,22)12-14-5-2-3-7-15(14)17/h2-3,5,7-8,10,13H,4,6,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMSJTHWDBDAMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2741469.png)

![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide](/img/structure/B2741471.png)

![7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2741473.png)

![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)

![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)

![N-benzyl-4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2741479.png)

![4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2741482.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2741490.png)